molecular formula C40H32O2P2 B6358134 6,6'-Bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biisobenzofuran;  99% CAS No. 959864-38-1

6,6'-Bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biisobenzofuran; 99%

Cat. No. B6358134
CAS RN: 959864-38-1
M. Wt: 606.6 g/mol
InChI Key: ACRXDELLSSHMIK-UHFFFAOYSA-N
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Description

“6,6’-Bis(diphenylphosphino)-1,1’,3,3’-tetrahydro[5,5’]biisobenzofuran” is a complex organic compound. It is characterized by the presence of phosphino groups attached to a biisobenzofuran structure .


Synthesis Analysis

The synthesis of such compounds often involves multiple stages. For instance, a similar compound, “4,6-Bis(diphenylphosphino)dibenzofuran”, is synthesized in two stages: first, dibenzofuran reacts with N,N,N,N,-tetramethylethylenediamine and sec.-butyllithium; then, chloro-diphenylphosphine is added .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a central biisobenzofuran ring flanked by two diphenylphosphino groups .

Scientific Research Applications

  • Catalytic Asymmetric Conjugate Addition : This compound has been utilized in copper-catalyzed asymmetric conjugate addition of various dialkylzincs to α-aryl enones, α-aryl dienones, and cyclic dienones. The process demonstrated excellent regioselectivities and enantioselectivities, even with sterically hindered Michael acceptors (Morin et al., 2015).

  • Synthesis of Chiral Diphosphine Ligands : It has been used in the synthesis of chiral atropisomeric diphosphines characterized by interconnected five-membered heteroaromatic rings, showing promising results in catalytic activities such as Ru(II)-catalyzed hydrogenation (Benincori et al., 1996).

  • Rhodium-Catalyzed Asymmetric Hydroformylation : The compound has been part of studies investigating its use as a chiral ligand in rhodium-catalyzed asymmetric hydroformylation, revealing significant stereoselectivity (Hayashi et al., 1979).

  • Organometallic Catalysis : It has been used in the synthesis of chiral ligands for organometallic catalysis containing dioxolane rings, demonstrating its utility in asymmetric hydrogenation (Brown et al., 1987).

  • Synthesis of Chiral Diphosphine Ligands : The compound has been utilized in the synthesis of new chiral atropisomeric diphosphines, contributing to the development of novel ligands for stereoselective reactions (Benincori et al., 1997).

  • Synthesis and Coordination Chemistry : It has also been explored in the synthesis and coordination chemistry of phosphine oxide decorated dibenzofuran platforms (Rosario-Amorin et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, “1,6-Bis(diphenylphosphino)hexane”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

[6-(6-diphenylphosphanyl-1,3-dihydro-2-benzofuran-5-yl)-1,3-dihydro-2-benzofuran-5-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H32O2P2/c1-5-13-33(14-6-1)43(34-15-7-2-8-16-34)39-23-31-27-41-25-29(31)21-37(39)38-22-30-26-42-28-32(30)24-40(38)44(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-24H,25-28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRXDELLSSHMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2CO1)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=C6COCC6=C5)P(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H32O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-(1,1',3,3'-Tetrahydro[5,5'-biisobenzofuran]-6,6'-diyl)bis[1,1-diphenylphosphine]

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